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Compound of Interest

2-(4-Methoxyphenyl)propanoic
Compound Name: o
aci

Cat. No. B1218902

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-(4-Methoxyphenyl)propanoic acid (CAS No. 942-54-1). This compound is a valuable
building block in organic synthesis and its proper characterization is crucial for researchers,
scientists, and professionals in drug development. Due to the limited availability of public
experimental spectra for this specific compound, this guide presents predicted data based on
established spectroscopic principles and data from analogous structures. The information
herein serves as a reference for the identification and characterization of 2-(4-
Methoxyphenyl)propanoic acid.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 2-(4-
Methoxyphenyl)propanoic acid.

Table 1: Predicted t*H NMR Data
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

~11-12 Singlet (broad) 1H - -COOH

Ar-H (ortho to -
7.25 Doublet 2H ~8.8

CH)

Ar-H (ortho to -
6.88 Doublet 2H ~8.8

OCHs5)
3.79 Singlet 3H - -OCHs
3.68 Quartet 1H ~7.2 -CH(CH5)
1.47 Doublet 3H ~7.2 -CH(CHs)

Solvent: CDCls,
Reference: TMS
at 0.00 ppm

Table 2: Predicted 3C NMR Data
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Chemical Shift (8) ppm Carbon Type Assighment
~180 Quaternary -COOH
~159 Quaternary Ar-C (-OCHs)
~132 Quaternary Ar-C (-CH)
~128 Tertiary Ar-CH (ortho to -CH)
~114 Tertiary Ar-CH (ortho to -OCH5)
~55 Primary -OCHs
~45 Tertiary -CH(CHs5)
~18 Primary -CH(CHs5)
Solvent: CDCls, Reference:
CDClsz at 77.16 ppm
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm~—2) Intensity Assighment
2500-3300 Broad O-H stretch (Carboxylic acid
dimer)
~2970, 2840 Medium C-H stretch (Aliphatic)
~1710 Strong C=0 stretch (Carboxylic acid)
~1610, 1510 Strong C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Aryl ether)
~1180 Medium C-O stretch (Carboxylic acid)
830 Strong C-H bend (para-disubstituted

aromatic)

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data (EI-MS)
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miz Relative Intensity (%) Assighment

180 ~40 [M]* (Molecular lon)
135 100 [M - COOH]*

121 ~30 [M - CH(CH3)COOH]*
107 ~25 [C/H/O]*

91 ~15 [C7H7]* (Tropylium ion)
77 ~20 [CeHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H and 3C NMR Sample Preparation:

o Weigh approximately 5-10 mg of 2-(4-Methoxyphenyl)propanoic acid for *H NMR or 20-
30 mg for 3C NMR into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs)
containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

o Gently swirl or vortex the vial to ensure the sample is completely dissolved.
o Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

o If any particulate matter is visible, filter the solution through a small plug of glass wool
placed in the Pasteur pipette during the transfer.

 NMR Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

o For *H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16
scans are sufficient.

o For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30 on Bruker instruments). A higher number of scans (e.g., 128 or more) and a
relaxation delay (d1) of 1-2 seconds are typically required to achieve a good signal-to-
noise ratio.

 NMR Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum to ensure all peaks are in the positive phase.

[e]

Reference the spectrum to the TMS signal at 0.00 ppm (for *H NMR) or the residual
solvent peak (e.g., CDCIs at 77.16 ppm for 13C NMR).

Perform baseline correction to obtain a flat baseline.

[e]

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

o KBr Pellet Sample Preparation:

o Grind a small amount (1-2 mg) of 2-(4-Methoxyphenyl)propanoic acid into a fine powder
using an agate mortar and pestle.

o Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr)
powder to the mortar.

o Gently but thoroughly mix the sample and KBr by grinding them together.

o Transfer the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
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» IR Data Acquisition:

(¢]

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

[¢]

Collect a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm™L,

[e]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

3. Mass Spectrometry (MS)
» Electron lonization (El) Sample Introduction and Data Acquisition:

o Introduce a small amount of the solid sample into the mass spectrometer, typically via a
direct insertion probe.

o Gently heat the probe to volatilize the sample into the ion source.

o In the ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

o This causes ionization and fragmentation of the molecules.
o The resulting positive ions are accelerated into the mass analyzer.
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum which is a plot
of relative intensity versus m/z.

Mandatory Visualization
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Workflow for Spectroscopic Characterization of 2-(4-Methoxyphenyl)propanoic Acid

Sample Preparation

Solid Sample:
2-(4-Methoxyphenyl)propanoic acid

e

Grind with KBr Place on
& Press into Pellet Direct Insertion Probe

Dissolve in
Deuterated Solvent

Data Acquisition
NMR Spectrometer Mass Spectrometer
(1H & 15C) FT-IR Spectrometer (EI Source)
]
]
¢ Data Analysis & Interpretation
NMR Spectra: IR Spectrum: Mass Spectrum:
Chemical Shifts, Functional Group Molecular lon,
Coupling, Integration Vibrational Frequencies Fragmentation Pattern

Conclusion

Structure Confirmation

Click to download full resolution via product page
Caption: Spectroscopic analysis workflow for chemical structure confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Methoxyphenyl)propanoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218902#spectroscopic-data-of-2-4-methoxyphenyl-
propanoic-acid-nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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